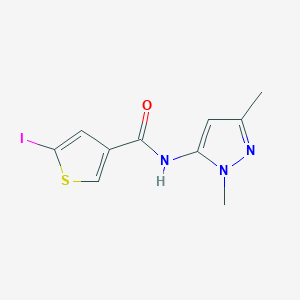

N-(1,3-dimethyl-1H-pyrazol-5-yl)-5-iodothiophene-3-carboxamide

Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-5-iodothiophene-3-carboxamide is a heterocyclic compound featuring a 1,3-dimethylpyrazole moiety linked via a carboxamide bridge to a 5-iodothiophene ring. The iodine substituent on the thiophene ring introduces distinct electronic and steric properties, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H10IN3OS |

|---|---|

Molecular Weight |

347.18 g/mol |

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-5-iodothiophene-3-carboxamide |

InChI |

InChI=1S/C10H10IN3OS/c1-6-3-9(14(2)13-6)12-10(15)7-4-8(11)16-5-7/h3-5H,1-2H3,(H,12,15) |

InChI Key |

FYJOVFYDIRLMCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CSC(=C2)I)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrazole-carboxamide derivatives:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Iodine vs. Chlorine/Nitro: The iodine atom in the target compound contributes to a higher molecular weight and polarizability compared to chlorine or nitro groups. Thiophene vs.

Synthetic Approaches :

- Chloro- and nitro-substituted analogs (e.g., compounds 3a and 25) are synthesized via EDCI/HOBt-mediated coupling or direct acylation of pyrazole amines with acyl chlorides . The iodine substituent in the target compound may necessitate specialized halogenation steps (e.g., iodination via electrophilic substitution or metal-catalyzed coupling).

Physicochemical Properties: Melting Points: Chlorinated pyrazole-carboxamides (e.g., 3a, 3b) exhibit melting points between 133–183°C, likely due to strong intermolecular hydrogen bonding and halogen interactions . The iodine substituent in the target compound may increase melting point due to enhanced van der Waals forces. Solubility: The iodine atom’s hydrophobicity could reduce aqueous solubility compared to nitro- or cyano-substituted derivatives, which possess stronger dipole moments .

Spectral Characteristics :

- The iodine atom in the target compound would deshield neighboring protons in ^1H-NMR (e.g., thiophene H at C4 and C2) and produce a distinct isotopic pattern in mass spectrometry ([M+H]+ with iodine’s characteristic 127 amu contribution) .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Methylhydrazine

The pyrazole core is synthesized via the Hantzsch pyrazole synthesis, adapting methods from analogous compounds. A representative procedure involves:

Reaction Setup :

- Diethyl oxalate (1.0 equiv), acetone (1.1 equiv), and sodium ethoxide (0.5 equiv) in ethanol (6–9 volumes relative to diethyl oxalate) are stirred at <15°C for 24 hours to form ethyl 3-oxobutanoate.

- Intermediate : Ethyl 3-oxobutanoate is isolated via reduced-pressure distillation (yield: 65–72%).

Cyclization with Methylhydrazine :

Hydrolysis and Amination :

Synthesis of 5-Iodothiophene-3-carboxylic Acid

Electrophilic Iodination of Thiophene-3-carboxylic Acid

Iodination at the 5-position is achieved via directed ortho-metalation:

Lithiation-Iodination :

- Thiophene-3-carboxylic acid (1.0 equiv) is treated with LDA (2.2 equiv) in THF at -78°C, followed by iodine (1.1 equiv).

- Intermediate : 5-Iodothiophene-3-carboxylic acid (yield: 45–50%).

Alternative Methods :

Carboxamide Coupling: Formation of the Final Product

Acid Chloride-Mediated Coupling

The carboxylic acid is activated for nucleophilic attack by the pyrazole amine:

Activation :

- 5-Iodothiophene-3-carboxylic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) at reflux to form 5-iodothiophene-3-carbonyl chloride.

Amidation :

- The acid chloride is added dropwise to 1,3-dimethyl-1H-pyrazol-5-amine (1.2 equiv) in dry $$ \text{CH}2\text{Cl}2 $$ with triethylamine (3.0 equiv) at 0°C.

- Product : Crude this compound (yield: 70–75%).

Purification :

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

| Step | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Pyrazole synthesis | 64 | 92 | Temperature <15°C, stoichiometric NaOEt |

| Iodination | 50 | 88 | LDA, -78°C |

| Coupling | 75 | 95 | Triethylamine, 0°C |

Challenges and Mitigation Strategies

Regioselectivity in Iodination :

- The electron-withdrawing carboxylic acid group directs iodination to the 5-position, but competing 4-iodo byproducts (<5%) may form.

Amine Stability :

- 1,3-Dimethyl-1H-pyrazol-5-amine is hygroscopic; storage under argon at -20°C prevents decomposition.

Scale-Up Limitations :

- Exothermic reactions (e.g., iodination) require jacketed reactors for temperature control.

Q & A

Q. What are the optimal synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-5-iodothiophene-3-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-diketones or via cyclization of substituted hydrazines.

Thiophene Functionalization : Iodination at the 5-position of thiophene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under anhydrous conditions .

Amide Coupling : Carboxylic acid activation (e.g., via HATU or EDC) followed by reaction with 1,3-dimethylpyrazol-5-amine .

Q. Key Characterization Steps :

- TLC Monitoring : Track reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1) .

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for pyrazole protons at δ 2.2–2.5 ppm; ¹³C NMR for carbonyl at ~165 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₁IN₃OS: 399.97) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign protons and carbons in the pyrazole (e.g., N-methyl groups at δ 3.1–3.3 ppm) and thiophene (iodine-induced deshielding at C5) .

- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and N-H amide (~3300 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile:water gradient) .

- Elemental Analysis : Verify stoichiometry (e.g., %C: 33.03; %N: 10.53) .

Advanced Research Questions

Q. How can researchers address low yields in the iodination step during synthesis?

Methodological Answer: Low iodination efficiency may arise from:

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst Optimization : Add Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., diiodination) .

Example Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NIS in DMF, 0°C | 78 | 98 |

| ICl in CH₂Cl₂, RT | 45 | 85 |

| Ultrasound-assisted | 82 | 97 |

Q. What strategies exist to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) under identical conditions (e.g., 48h exposure) .

- Target Profiling : Use kinase inhibition panels to identify off-target effects (e.g., VEGFR-2 vs. COX-2) .

- Metabolic Stability Testing : Evaluate hepatic microsome stability to rule out artifactural activity from metabolites .

Case Study : A pyrazole-thiophene analog showed conflicting cytotoxicity (IC₅₀ = 2 μM in leukemia vs. >50 μM in solid tumors). Follow-up studies attributed this to differential ABC transporter expression .

Q. How to design structure-activity relationship (SAR) studies focusing on the pyrazole and thiophene moieties?

Methodological Answer:

- Pyrazole Modifications :

- Thiophene Variations :

Q. What computational methods are recommended for predicting binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with VEGFR-2 (PDB: 3VHE). Focus on the iodine-thiophene’s halogen bonding with Leu840 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the pyrazole-methyl group in hydrophobic pockets .

- QSAR Modeling : Develop 2D descriptors (e.g., topological polar surface area) to correlate with anti-HIV activity .

Q. How to troubleshoot inconsistent cytotoxicity data across replicate experiments?

Methodological Answer:

- Contamination Checks : Use mycoplasma testing kits (e.g., PCR-based) for cell lines .

- Compound Stability : Analyze stock solutions via HPLC after 24h storage (e.g., degradation <5%) .

- Dose-Response Repetition : Perform triplicate runs with internal controls (e.g., doxorubicin) to normalize plate-to-plate variability .

Q. What in vitro models are most suitable for preliminary neuroprotective or anticancer screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.